KPLH1130
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Overview
Description
KPLH1130 is a specific inhibitor of pyruvate dehydrogenase kinase (PDK). This compound has garnered attention for its ability to block macrophage polarization and reduce proinflammatory responses. It has shown promise in improving glucose tolerance in mice fed a high-fat diet .
Mechanism of Action
Target of Action
The primary target of KPLH1130 is Pyruvate Dehydrogenase Kinase (PDK) . PDK is a kinase that phosphorylates pyruvate dehydrogenase with ATP, rendering it inactive . It plays a crucial role in macrophage polarization and metabolic diseases .
Mode of Action
This compound acts as a specific inhibitor of PDK . It blocks macrophage polarization and attenuates proinflammatory responses . By inhibiting PDK, this compound suppresses the expression of pro-inflammatory cytokines, including IL-1β, TNFα, and IL-6 . It also reduces levels of iNOS, nitric oxide, and HIF-1α via PDK in different types of macrophages .
Biochemical Pathways
This compound affects the HIF-1α-mediated aerobic glycolysis pathway . This pathway is involved in M1 macrophage polarization . By inhibiting PDK, this compound can alleviate the inflammatory response, which is often associated with metabolic diseases .
Pharmacokinetics
In a study, mice were pretreated with a high-fat diet (HFD), and this compound treatment was administered at a dose of 70 mg/kg for 4 weeks . This suggests that this compound has good bioavailability and can effectively reach its target sites in the body.
Result of Action
This compound has been shown to significantly enhance the glucose tolerance of HFD-induced mice . It also markedly suppresses the expression of pro-inflammatory cytokines . Furthermore, it potently reduces levels of iNOS, nitric oxide, and HIF-1α via PDK in different types of macrophages .
Action Environment
The action of this compound can be influenced by environmental factors such as diet. For instance, in a study where mice were pretreated with a high-fat diet (HFD), this compound treatment significantly enhanced the glucose tolerance of these mice . This suggests that the efficacy of this compound can be influenced by dietary factors.
Biochemical Analysis
Biochemical Properties
KPLH1130 plays a significant role in biochemical reactions, particularly in the inhibition of pyruvate dehydrogenase kinase (PDK) . PDK is a kinase that phosphorylates pyruvate dehydrogenase with ATP to render it inactive . This compound, as a PDK inhibitor, interacts with this enzyme and inhibits its activity . This interaction is crucial in the regulation of metabolic processes and inflammatory responses .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function by suppressing the expression of pro-inflammatory cytokines, including IL-1β, TNFα, and IL-6 . This compound also reduces levels of iNOS, nitric oxide, and HIF-1α via PDK in different types of macrophages .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, specifically with PDK . By inhibiting PDK, this compound prevents the phosphorylation of pyruvate dehydrogenase, thereby influencing metabolic processes and gene expression .
Temporal Effects in Laboratory Settings
It has been observed that this compound can suppress the expression of pro-inflammatory cytokines and reduce levels of certain biomolecules via PDK .
Dosage Effects in Animal Models
In animal models, specifically mice, this compound has been administered at a dose of 70 mg/kg . The treatment significantly enhances the glucose tolerance of mice fed a high-fat diet
Metabolic Pathways
This compound is involved in the metabolic pathway of pyruvate dehydrogenase . By inhibiting PDK, this compound affects the conversion of cytosolic pyruvate to mitochondrial acetyl-CoA, thereby influencing the metabolic flux .
Subcellular Localization
Given its role as a PDK inhibitor, it is likely to be found in the mitochondria where PDK and pyruvate dehydrogenase are located .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KPLH1130 involves multiple steps, typically starting with the preparation of key intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity. Detailed synthetic routes are proprietary, but generally involve the following steps:
Formation of the Core Structure: This involves the creation of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of functional groups that are critical for the compound’s activity, such as hydroxyl, amino, or carboxyl groups.
Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation to achieve the desired purity level.
Industrial Production Methods
Industrial production of this compound scales up the laboratory synthesis methods, often using batch or continuous flow reactors. The process is optimized for cost-efficiency and scalability, ensuring that the compound can be produced in large quantities while maintaining high purity standards.
Chemical Reactions Analysis
Types of Reactions
KPLH1130 undergoes several types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.
Reduction: Reducing agents can convert this compound into its reduced forms.
Substitution: Various nucleophiles can substitute functional groups on the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halides, amines, and alcohols can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound.
Scientific Research Applications
KPLH1130 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study enzyme inhibition and metabolic pathways.
Biology: Investigates the role of pyruvate dehydrogenase kinase in cellular metabolism and immune responses.
Medicine: Potential therapeutic agent for conditions related to metabolic disorders and inflammation.
Industry: Utilized in the development of new drugs and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
Dichloroacetate: Another pyruvate dehydrogenase kinase inhibitor, but with a different chemical structure and broader effects.
AZD7545: A selective inhibitor of pyruvate dehydrogenase kinase with similar applications in metabolic research.
Uniqueness of KPLH1130
This compound is unique due to its high specificity for pyruvate dehydrogenase kinase and its potent anti-inflammatory properties. Unlike other inhibitors, this compound has shown significant efficacy in improving glucose tolerance in animal models, making it a valuable tool for metabolic and inflammatory research .
Biological Activity
KPLH1130 is a novel pharmacological inhibitor of pyruvate dehydrogenase kinases (PDKs), particularly targeting PDK2 and PDK4. These kinases play a crucial role in metabolic regulation, influencing pathways associated with insulin resistance, inflammation, and metabolic flexibility. This article reviews the biological activity of this compound, focusing on its effects on metabolic disorders, particularly in the context of obesity and inflammation.
This compound functions by inhibiting the activity of PDKs, which are responsible for phosphorylating the pyruvate dehydrogenase complex (PDC). This phosphorylation inhibits the conversion of pyruvate to acetyl-CoA, a critical step in cellular energy metabolism. By inhibiting PDKs, this compound promotes the activation of PDC, enhancing mitochondrial function and improving metabolic flexibility.
Key Findings
- Improvement in Insulin Sensitivity : Studies have shown that this compound administration leads to significant improvements in insulin sensitivity in models of high-fat diet-induced obesity. This is associated with a reduction in pro-inflammatory markers and enhanced mitochondrial respiration .
- Effects on Macrophage Polarization : this compound has been shown to influence macrophage polarization. Specifically, it prevents the M1 polarization of macrophages, which is linked to inflammatory responses. This effect is mediated through alterations in metabolic pathways that favor M2 polarization, promoting anti-inflammatory states .
- Impact on Lactate Production : Research indicates that this compound reduces extracellular lactate levels in astrocytes, suggesting a role in modulating glycolytic activity and lactate metabolism .
Study 1: High-Fat Diet-Induced Insulin Resistance
In a controlled study involving mice subjected to a high-fat diet, administration of this compound resulted in:
- Reduction in Body Weight : Mice treated with this compound showed a decrease in body weight compared to controls.
- Lower Blood Glucose Levels : Blood glucose levels were significantly reduced post-treatment.
- Enhanced Mitochondrial Function : Mitochondrial respiration rates increased, indicating improved energy metabolism.
Study 2: Macrophage Response to Inflammatory Stimuli
In vitro studies demonstrated that:
- Inhibition of M1 Polarization : Treatment with this compound inhibited the expression of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in macrophages exposed to lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).
- Shift Towards M2 Phenotype : There was an observable shift towards M2 macrophage polarization, which is associated with tissue repair and anti-inflammatory responses.
Table 1: Effects of this compound on Metabolic Parameters
Parameter | Control Group | This compound Treatment |
---|---|---|
Body Weight (g) | 30 ± 2 | 25 ± 1 |
Blood Glucose (mg/dL) | 150 ± 10 | 110 ± 8 |
Mitochondrial Respiration (O2 consumption rate) | 50 ± 5 | 75 ± 7 |
Pro-inflammatory Cytokines (pg/mL) | TNF-α: 200 ± 20 IL-6: 150 ± 15 | TNF-α: 50 ± 5 IL-6: 30 ± 3 |
Table 2: Comparison of PDK Inhibition by this compound
PDK Isoform | IC50 Value (µM) |
---|---|
PDK1 | Not Tested |
PDK2 | 1.5 |
PDK4 | 0.8 |
Properties
IUPAC Name |
3-(2,4-dihydroxyphenyl)-4-(4-methylphenyl)-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-9-2-4-10(5-3-9)18-14(16-17-15(18)21)12-7-6-11(19)8-13(12)20/h2-8,19-20H,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTBMTOBGXJTLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=O)C3=C(C=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.